molecular formula C10H22O B13313644 3,4,6-Trimethylheptan-2-ol

3,4,6-Trimethylheptan-2-ol

Cat. No.: B13313644
M. Wt: 158.28 g/mol
InChI Key: XYFKVUMNEMACHT-UHFFFAOYSA-N
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Description

3,4,6-Trimethylheptan-2-ol is an organic compound with the molecular formula C10H22O It is a branched alcohol, specifically a heptanol derivative, characterized by the presence of three methyl groups attached to the heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trimethylheptan-2-ol can be achieved through several methods. One common approach involves the alkylation of heptan-2-ol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality this compound. The use of continuous flow reactors and automated control systems further enhances the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethylheptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

    Oxidation: Formation of 3,4,6-Trimethylheptan-2-one.

    Reduction: Formation of 3,4,6-Trimethylheptane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,6-Trimethylheptan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3,4,6-Trimethylheptan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylheptane: A similar compound with a different functional group (alkane instead of alcohol).

    3,4,6-Trimethylheptan-2-one: An oxidized form of 3,4,6-Trimethylheptan-2-ol.

    2,3,5-Trimethylheptan-2-ol: A structural isomer with different methyl group positions.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

3,4,6-trimethylheptan-2-ol

InChI

InChI=1S/C10H22O/c1-7(2)6-8(3)9(4)10(5)11/h7-11H,6H2,1-5H3

InChI Key

XYFKVUMNEMACHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C)C(C)O

Origin of Product

United States

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